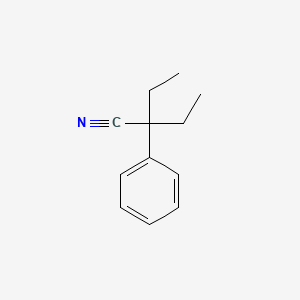

2-Ethyl-2-phenylbutyronitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWOFSGCBJZYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201521 | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-57-2 | |

| Record name | α,α-Diethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Ethyl-2-phenylbutyronitrile: An Early Intermediate in Pharmaceutical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various organic compounds. While dedicated early 20th-century studies focusing solely on this compound are scarce in available literature, its significance is intrinsically linked to the historical development of synthetic methodologies for related molecules and its role as a precursor in pharmaceutical manufacturing. This document outlines the fundamental properties, synthesis protocols, and the logical workflow for the preparation of this compound and its precursors, drawing from established chemical literature.

Core Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a benzene-like fragrance.[1] It is an important intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | [2][3] |

| Molecular Weight | 173.25 g/mol | [3] |

| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | [3] |

| CAS Number | 5336-57-2 | [2][3] |

| Boiling Point | ~267 °C | [1] |

| Density | ~0.97 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol, xylene, and chloroform. | [1] |

| Appearance | Colorless to pale yellow liquid. | [1] |

Synthesis of a Key Precursor: 2-Phenylbutyronitrile

The synthesis of this compound often involves the alkylation of a precursor, 2-phenylbutyronitrile (also known as α-ethylphenylacetonitrile). The preparation of 2-phenylbutyronitrile itself is a well-documented process, with early methods providing a foundation for more complex syntheses. A common method is the phase-transfer alkylation of phenylacetonitrile with ethyl bromide.

This protocol is adapted from established methods in organic synthesis.[4][5]

Materials:

-

Phenylacetonitrile

-

50% aqueous sodium hydroxide

-

Benzyltriethylammonium chloride

-

Ethyl bromide

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

A reaction flask is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.[4][5]

-

Ethyl bromide is added dropwise to the stirred mixture while maintaining a temperature of 28–35 °C. Cooling may be necessary.[4][5]

-

After the addition is complete, the mixture is stirred for an additional 2 hours, and the temperature is then raised to 40 °C for 30 minutes.[4][5]

-

The reaction mixture is cooled, and water and benzene are added. The organic layer is separated.[4][5]

-

The aqueous layer is extracted with benzene. The combined organic layers are washed with water, dilute hydrochloric acid, and then water again.[4][5]

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.[4][5]

-

The final product, 2-phenylbutyronitrile, is purified by vacuum distillation.[4][5]

Table 2: Quantitative Data for the Synthesis of 2-Phenylbutyronitrile

| Reactant | Moles | Amount |

| Phenylacetonitrile | 2.20 | 257 g (253 ml) |

| Ethyl bromide | 2.00 | 218 g (150 ml) |

| Benzyltriethylammonium chloride | 0.022 | 5.0 g |

| 50% Sodium Hydroxide | - | 540 ml |

| Product | Yield | Boiling Point |

| 2-Phenylbutyronitrile | 78–84% | 102–104 °C (7 mm Hg) |

Data adapted from Organic Syntheses procedures.[4][5]

Conceptual Synthesis of this compound

The synthesis of this compound follows a similar logic to the preparation of its precursor, involving the alkylation of an acidic C-H bond alpha to a nitrile group. The traditional approach would involve the reaction of 2-phenylbutyronitrile with an ethylating agent in the presence of a strong base.

-

Deprotonation: A strong base, such as sodium amide or an alkoxide, is used to deprotonate the carbon alpha to both the phenyl group and the nitrile in 2-phenylbutyronitrile, forming a resonance-stabilized carbanion.

-

Alkylation: The resulting nucleophilic carbanion is then reacted with an ethylating agent, typically an ethyl halide (e.g., ethyl iodide or ethyl bromide), in an Sₙ2 reaction.

-

Workup: The reaction mixture is quenched and worked up to isolate the crude this compound.

-

Purification: The final product is purified, usually by vacuum distillation.

Early Context: Role as an Intermediate in Phenobarbital Synthesis

The primary historical context for the synthesis of compounds like this compound is their use as intermediates in the production of pharmaceuticals. A notable example is the synthesis of Phenobarbital, a barbiturate anticonvulsant. While this compound itself is not directly cyclized, the closely related diethyl 2-ethyl-2-phenylmalonate is a key precursor. The synthesis of this malonate often starts from phenylacetonitrile, proceeds through alkylation steps, and then undergoes cyclization with urea. The alkylation of phenylacetonitrile is therefore a foundational step in this important pharmaceutical synthesis.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-phenylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-phenylbutyronitrile, an organic compound of interest in various chemical syntheses. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a visual workflow for its synthesis and purification.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-ethyl-2-phenylbutanenitrile, is a tertiary nitrile.[1] It is characterized as a colorless to pale yellow liquid with a benzene-like fragrance.[2] Its primary utility is as an intermediate in organic synthesis, particularly in the fields of medicine and chemical manufacturing.[2] For instance, related structures like 2-phenylbutyronitrile are used in the synthesis of the anticoagulant indobufen and the anticancer agent aminoglutethimide.[3]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 5336-57-2 | [1][4] |

| Molecular Formula | C₁₂H₁₅N | [1][2][4] |

| Molecular Weight | 173.26 g/mol | [1][4] |

| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | [1] |

| Synonyms | α,α-Diethylbenzeneacetonitrile, 3-Cyano-3-phenylpentan | [4] |

| Density | 0.949 g/cm³ | [4] |

| Boiling Point | 270.7 °C at 760 mmHg | [4] |

| Flash Point | 120.2 °C | [4] |

| Refractive Index | 1.501 | [4] |

| Vapor Pressure | 0.00673 mmHg at 25°C | [4] |

| XLogP3-AA | 3.2 | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| Solubility | Soluble in organic solvents (ethanol, xylene, chloroform) | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2][4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of compounds structurally related to this compound, which can be adapted for its specific preparation.

A common method for the synthesis of α-alkylated phenylacetonitriles is through phase-transfer catalysis, which allows for the reaction between a water-soluble base and an organic-soluble substrate.[5][6][7] The synthesis of this compound would involve the diethylation of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

Ethyl bromide (or other ethylating agent)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (Phase-Transfer Catalyst)

-

Benzene (or other suitable organic solvent)

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Charging the Flask: The flask is charged with the 50% aqueous NaOH solution, phenylacetonitrile, and the benzyltriethylammonium chloride catalyst.[5][6]

-

Alkylation: Stirring is initiated, and ethyl bromide is added dropwise from the dropping funnel. The reaction is exothermic, and the temperature is maintained between 28-35°C, using a cold-water bath if necessary.[5][6] Note: For the synthesis of the diethyl derivative, a molar excess of ethyl bromide would be required, and reaction conditions may need to be optimized.

-

Reaction Completion: After the addition of ethyl bromide is complete, the mixture is stirred for an additional 2-3 hours to ensure the reaction goes to completion.[5]

-

Workup: The reaction mixture is cooled to room temperature. Water and benzene are added to the flask to dilute the mixture and dissolve the organic products.[5][6]

-

Extraction and Washing: The layers are separated. The aqueous phase is extracted again with benzene. The combined organic layers are washed successively with water, dilute HCl, and finally with water again.[5][6]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed by distillation under reduced pressure.[5][6]

-

Purification: The resulting crude product is purified by vacuum distillation to yield the final this compound.[4]

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) is confirmed by a characteristic absorption band around 2250 cm⁻¹. Aromatic C-C stretching bands appear in the 1600-1500 cm⁻¹ region.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl groups (a triplet and a quartet) and the phenyl group (a multiplet in the aromatic region).[6]

-

¹³C NMR: Would provide signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon itself, and the carbons of the ethyl and phenyl groups.

-

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing purity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | C12H15N | CID 79260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. prepchem.com [prepchem.com]

Spectroscopic analysis of 2-Ethyl-2-phenylbutyronitrile (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in various synthetic applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₁₅N) possesses a quaternary carbon atom bonded to a phenyl group, a nitrile group, and two ethyl groups. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques. This guide will explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the two non-equivalent protons of the ethyl groups.

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.90 - 2.10 | Quartet | 4H | Methylene protons (-CH₂-) |

| 0.80 - 1.00 | Triplet | 6H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) / ppm (Predicted) | Assignment |

| 140 - 145 | Quaternary aromatic carbon (C-phenyl) |

| 128 - 130 | Aromatic methine carbons (CH-phenyl) |

| 125 - 128 | Aromatic methine carbons (CH-phenyl) |

| 120 - 125 | Nitrile carbon (-C≡N) |

| 45 - 50 | Quaternary aliphatic carbon (C-ethyl, C-nitrile) |

| 30 - 35 | Methylene carbons (-CH₂-) |

| 8 - 12 | Methyl carbons (-CH₃) |

Relationship between NMR Data and Molecular Structure

The following diagram illustrates how different NMR signals correspond to specific parts of the this compound molecule.

Caption: Correlation of predicted NMR signals to the structure of this compound.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, and a longer acquisition time or a higher number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium-Strong | Aliphatic C-H stretch (from ethyl groups) |

| 2220 - 2260 | Medium-Strong | C≡N stretch (nitrile) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretches |

| 700 - 750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: No specific sample preparation is required for a liquid sample when using an ATR-FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z (Predicted) | Relative Intensity | Assignment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 144 | High | [M - C₂H₅]⁺ (Loss of an ethyl radical) |

| 116 | High | [M - C₄H₉]⁺ or [C₆H₅-C-CN]⁺ fragment |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for this compound in an EI mass spectrometer.

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight (e.g., 250).

-

Source and Quadrupole Temperatures: Set to appropriate values (e.g., 230 °C for the source and 150 °C for the quadrupole).

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this important chemical intermediate. The presented spectroscopic data, when acquired experimentally, can be used to confirm the identity, purity, and structure of this compound with a high degree of confidence.

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-phenylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-phenylbutyronitrile, a key intermediate in the pharmaceutical industry. The document details the core reaction mechanism, various synthetic pathways, and provides detailed experimental protocols. Quantitative data from cited experiments are summarized for comparative analysis.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a quaternary carbon with a nitrile group, makes it a versatile precursor for the creation of more complex pharmaceutical agents. The most common and efficient method for its synthesis is the dialkylation of phenylacetonitrile. This guide will focus on the prevalent phase-transfer catalysis (PTC) method, which offers significant advantages in terms of safety, yield, and scalability over traditional methods that require hazardous reagents like sodium amide.[1]

Core Synthesis Mechanism: Dialkylation of Phenylacetonitrile

The fundamental reaction for the synthesis of this compound is the sequential alkylation of phenylacetonitrile with an ethyl halide, typically ethyl bromide, in the presence of a strong base. The acidity of the α-carbon proton of phenylacetonitrile allows for the formation of a resonance-stabilized carbanion, which then acts as a nucleophile.

The overall reaction proceeds in two main steps:

-

Deprotonation: A strong base removes the acidic proton from the carbon atom adjacent to the phenyl and nitrile groups, forming a phenylacetonitrile carbanion.

-

Nucleophilic Substitution (SN2): The resulting carbanion attacks the electrophilic carbon of an ethyl halide in a nucleophilic substitution reaction, forming 2-phenylbutyronitrile. This mono-alkylation product can then undergo a second deprotonation and subsequent alkylation to yield the final product, this compound.

While monoalkylation can be the primary product under certain conditions, dialkylation is favored when an excess of the alkylating agent and a strong base are used.[2] Phase-transfer catalysis is a widely used industrial process that facilitates reactions between reactants in immiscible phases.[3][4]

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Synthetic Methodologies and Experimental Data

The primary method for synthesizing this compound is through phase-transfer catalyzed dialkylation of phenylacetonitrile. This approach is advantageous as it avoids the need for anhydrous solvents and hazardous bases like sodium amide.[1] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase to generate the carbanion.[1][5]

Quantitative Data Summary

| Method | Base | Catalyst | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phase-Transfer Catalysis | 50% aq. NaOH | Benzyltriethylammonium chloride | Ethyl Bromide | Toluene/Benzene | 25-35 | 3.5 | 78-84 | [1][6] |

| Phase-Transfer Catalysis | 50% aq. NaOH | Benzyltriethylammonium chloride | Ethyl Chloride | - | Room Temp. | - | 90 | [7] |

| Supercritical Fluid | K₂CO₃ | Tetrabutylammonium bromide | Ethyl Bromide | Supercritical Ethane | 45-75 | < 24 | Completion | [3][4] |

| Alkali Amide in Liquid NH₃ | NaNH₂ | - | Ethyl Halide | Liquid NH₃/Ether | - | - | - | [2] |

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalysis (PTC) with Ethyl Bromide

This protocol is adapted from a well-established procedure and is highly reliable for the synthesis of 2-phenylbutyronitrile, which can be further alkylated to the target molecule.[1][6]

Materials:

-

Phenylacetonitrile

-

Ethyl Bromide

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium Chloride (TEBAC) or similar PTC catalyst

-

Benzene or Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenylacetonitrile (2.00 moles) and benzyltriethylammonium chloride (0.020 mole).[1]

-

Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide solution (320 g) dropwise over 30-45 minutes. Maintain the temperature between 25-30 °C using a water bath.[1]

-

Alkylating Agent Addition: Following the base addition, add ethyl bromide (2.40 moles) dropwise over approximately 2 hours. The reaction is exothermic; ensure the temperature is maintained between 30-35 °C.[1]

-

Reaction: Continue to stir the mixture vigorously for an additional 1.5 hours after the addition of the alkylating agent is complete.[1]

-

Work-up: Cool the mixture to 25 °C. To quench any unreacted phenylacetonitrile carbanion, a small amount of benzaldehyde can be added, followed by stirring for 1 hour.[1][6] Add water and benzene to the reaction mixture, separate the organic layer, and wash it successively with water and dilute hydrochloric acid.[6]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[6]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the PTC synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the phase-transfer catalyzed dialkylation of phenylacetonitrile. This method is robust, scalable, and avoids many of the hazards associated with older synthetic routes. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity of the desired product.

References

An In-depth Technical Guide to 2-Ethyl-2-phenylbutyronitrile: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical and computational overview of 2-Ethyl-2-phenylbutyronitrile, a substituted nitrile with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental studies on this specific molecule, this guide synthesizes available data with established computational methodologies and theoretical principles to predict its physicochemical properties, spectroscopic signatures, and potential biological activities. Detailed hypothetical protocols for its synthesis and characterization are presented to guide future experimental work. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound.

Introduction

This compound, with the chemical formula C₁₂H₁₅N, is an organic compound featuring a quaternary carbon bonded to a phenyl group, a nitrile group, and two ethyl groups.[1] The presence of the nitrile group, a versatile functional group in organic chemistry, and the phenyl ring suggests a range of potential chemical reactivity and biological interactions. Nitrile-containing compounds are prevalent in pharmaceuticals, acting as key pharmacophores in a variety of drugs. This guide explores the theoretical underpinnings of this compound's properties through computational modeling and offers a framework for its experimental investigation.

Physicochemical Properties

A summary of the known and computationally predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | PubChem[1] |

| Molecular Weight | 173.25 g/mol | PubChem[1] |

| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | PubChem[1] |

| CAS Number | 5336-57-2 | PubChem[1] |

| Boiling Point | ~267 °C | ChemBK[2] |

| Density | ~0.97 g/cm³ | ChemBK[2] |

| XLogP3-AA | 3.2 | Guidechem[3] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Rotatable Bond Count | 3 | Guidechem[3] |

| Heavy Atom Count | 13 | Guidechem[3] |

Theoretical and Computational Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. A typical DFT study on this compound would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its reactivity and electronic properties.

-

Electrostatic Potential Mapping: To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

The logical workflow for such a computational study is depicted below.

Caption: Workflow for DFT analysis of this compound.

Predicted Spectroscopic Data

Based on the functional groups present in this compound, its characteristic spectroscopic signatures can be predicted.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is expected to be the C≡N stretching vibration, which typically appears as a sharp, intense band in the 2200-2260 cm⁻¹ region.[4][5] For aromatic nitriles, this peak may be at a slightly lower frequency due to conjugation with the phenyl ring.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range), and signals for the ethyl groups. The methylene protons (CH₂) of the ethyl groups would likely appear as a quartet, and the methyl protons (CH₃) as a triplet.

-

¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm.[4] The spectrum would also show signals for the carbons of the phenyl ring and the ethyl groups.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 173. Subsequent fragmentation would likely involve the loss of ethyl radicals (•CH₂CH₃) and potentially the formation of a stable tropylium ion (C₇H₇⁺) from the phenyl-containing fragment.[7]

Experimental Protocols

This section provides detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound.

Synthesis

A plausible synthesis route involves the dialkylation of phenylacetonitrile. A detailed procedure for the synthesis of the precursor, 2-phenylbutyronitrile, is available and can be adapted.[8]

Step 1: Synthesis of 2-Phenylbutyronitrile (Precursor) [8] This procedure is based on the phase-transfer catalyzed alkylation of phenylacetonitrile with ethyl bromide.

-

Materials: Phenylacetonitrile, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (phase-transfer catalyst), ethyl bromide, benzene, dilute hydrochloric acid, anhydrous magnesium sulfate.

-

Procedure:

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.

-

With stirring, add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature at 28–35 °C.

-

After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40 °C for an additional 30 minutes.

-

Cool the reaction mixture, add 750 ml of water and 100 ml of benzene.

-

Separate the layers and extract the aqueous phase with 200 ml of benzene.

-

Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent by distillation under reduced pressure.

-

Distill the product through a Vigreux column to obtain 2-phenylbutyronitrile.

-

Step 2: Synthesis of this compound This proposed second alkylation step would introduce the second ethyl group.

-

Materials: 2-Phenylbutyronitrile, sodium amide (or another strong base), liquid ammonia (as solvent), ethyl bromide.

-

Procedure:

-

In a flask equipped with a dry-ice condenser and a stirrer, dissolve 2-phenylbutyronitrile in liquid ammonia.

-

Slowly add sodium amide in portions to form the carbanion.

-

Add ethyl bromide dropwise to the reaction mixture.

-

After the reaction is complete (monitored by TLC or GC), quench the reaction by the addition of ammonium chloride.

-

Evaporate the ammonia and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

The synthesis workflow is illustrated in the following diagram.

Caption: Proposed synthesis workflow for this compound.

Characterization

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.

-

¹H and ¹³C NMR Spectroscopy: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and spectra would be acquired on a 400 or 500 MHz NMR spectrometer.

-

FTIR Spectroscopy: A small amount of the neat liquid sample would be placed between two KBr plates, and the spectrum would be recorded.

-

Mass Spectrometry: The sample would be introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS), and ionized using electron ionization (EI) at 70 eV.[7]

Potential Biological Activity and Signaling Pathways

Due to the lack of direct experimental data, the biological activity of this compound can only be hypothesized based on its structural features and the known activities of related compounds.

The presence of a phenyl ring and a nitrile group suggests that the molecule could interact with biological targets through hydrophobic and polar interactions. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. Many nitrile-containing compounds exhibit a wide range of pharmacological activities.

A hypothetical signaling pathway that could be modulated by a molecule with the structural features of this compound is presented below. This is purely speculative and would require experimental validation. For instance, if the compound were to interact with a G-protein coupled receptor (GPCR), it could trigger a downstream signaling cascade.

Caption: A hypothetical signaling pathway for this compound.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of this compound. While direct experimental data is limited, this paper has outlined its predicted physicochemical properties, proposed methodologies for its synthesis and characterization, and speculated on its potential biological activities. The information and protocols presented herein are intended to serve as a valuable resource for researchers, stimulating further investigation into this interesting molecule and its potential applications in science and industry. Future experimental work is crucial to validate the theoretical predictions and to fully elucidate the properties and potential of this compound.

References

- 1. This compound | C12H15N | CID 79260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethyl-2-phenylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Ethyl-2-phenylbutyronitrile. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from spectroscopic data of analogous molecules and employs theoretical chemical principles to predict its structural characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's three-dimensional architecture, which is critical for understanding its physicochemical properties and potential biological interactions. The guide also outlines the standard experimental and computational protocols that would be employed for a full structural and conformational elucidation.

Introduction

This compound, with the chemical formula C₁₂H₁₅N, is a small organic molecule featuring a quaternary carbon center bonded to a phenyl group, a nitrile group, and two ethyl groups. The spatial arrangement of these substituents around the chiral center dictates the molecule's overall shape, polarity, and steric profile. A thorough understanding of its molecular structure and conformational dynamics is paramount for applications in medicinal chemistry and materials science, where molecular recognition and interaction are key.

This guide will explore the predicted molecular geometry, potential conformational isomers, and the spectroscopic signatures that would be expected for this compound.

Predicted Molecular Structure and Geometry

The central architectural feature of this compound is the sp³-hybridized quaternary carbon atom. This leads to a tetrahedral arrangement of the four substituent groups: a phenyl ring, a nitrile (-C≡N) group, and two ethyl (-CH₂CH₃) groups.

Table 1: Predicted General Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | PubChem |

| Molecular Weight | 173.25 g/mol | PubChem |

| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | PubChem |

| CAS Number | 5336-57-2 | PubChem |

Note: The data in this table is based on general chemical database information and not on specific experimental studies of this molecule.

The bond lengths and angles are expected to be within the typical ranges for similar organic compounds. The presence of the bulky phenyl and ethyl groups, along with the linear and electron-withdrawing nitrile group, will influence the local geometry and lead to specific conformational preferences to minimize steric hindrance.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the single bonds, specifically the C-C bonds of the ethyl groups and the C-C bond connecting the quaternary carbon to the phenyl ring. Due to the steric bulk of the substituents, free rotation will be hindered, leading to a set of preferred, low-energy conformations.

It is anticipated that the molecule will adopt conformations that minimize the steric interactions between the phenyl ring and the two ethyl groups. The relative orientations of these groups will define the stable conformers. The nitrile group, being linear, will contribute less to steric crowding but will significantly influence the molecule's dipole moment.

To illustrate the logical relationship in a conformational analysis workflow, a Graphviz diagram is provided below.

Caption: A generalized workflow for computational conformational analysis.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, likely in the range of 7.0-7.5 ppm. The methylene protons (-CH₂) of the ethyl groups would appear as a quartet, and the methyl protons (-CH₃) would be a triplet, due to spin-spin coupling. The exact chemical shifts would be sensitive to the molecule's conformation.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the nitrile carbon (around 120 ppm), the aromatic carbons, and the carbons of the two equivalent ethyl groups.

Vibrational Spectroscopy (IR and Raman)

-

Infrared (IR) Spectroscopy: A sharp and characteristic absorption band for the nitrile group (-C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. The spectrum would also feature bands corresponding to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring.

-

Raman Spectroscopy: The nitrile stretch is also Raman active. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -C≡N | Stretching | 2240 - 2260 |

| Phenyl C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Note: These are general ranges and the exact peak positions can vary.

Experimental and Computational Protocols

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

Experimental Protocols

-

Synthesis and Purification: The compound would first be synthesized, likely through the alkylation of phenylacetonitrile, and then purified using techniques such as column chromatography or distillation.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Protocol: A suitable single crystal would be grown, mounted on a diffractometer, and irradiated with X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

-

-

NMR Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in an appropriate deuterated solvent would be performed to confirm the chemical structure and provide insights into the solution-phase conformation through the analysis of chemical shifts and coupling constants. Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities of protons, further elucidating the preferred conformation.

-

Vibrational Spectroscopy:

-

FTIR Spectroscopy: The sample would be analyzed as a neat liquid or in a suitable solvent to obtain the infrared spectrum.

-

Raman Spectroscopy: A Raman spectrum would be acquired using a laser excitation source.

-

The logical flow of an experimental structural elucidation is depicted in the following diagram:

Caption: A flowchart outlining the experimental workflow for structural elucidation.

Computational Protocols

-

Conformational Search: A systematic or stochastic conformational search would be performed using molecular mechanics force fields to identify all possible low-energy conformers.

-

Quantum Mechanical Calculations: The geometries of the identified conformers would be optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).

-

Energy Calculations: The relative energies of the optimized conformers would be calculated to determine their populations at a given temperature.

-

Spectroscopic Prediction: NMR chemical shifts, and vibrational frequencies would be calculated for the most stable conformers and compared with experimental data for validation.

Conclusion

While a definitive, experimentally determined structure of this compound is not available in the current scientific literature, this guide provides a robust, theory-based overview of its expected molecular structure and conformation. The tetrahedral geometry around the central quaternary carbon, coupled with the steric and electronic influences of the phenyl, nitrile, and ethyl substituents, suggests a molecule with distinct conformational preferences that will govern its macroscopic properties. The outlined experimental and computational protocols provide a clear roadmap for future research to fully elucidate the structural and dynamic properties of this molecule, which will be invaluable for its potential applications in various fields of chemical science.

Stability and Degradation Pathways of 2-Ethyl-2-phenylbutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation pathways of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct stability studies on this specific molecule in public literature, this document extrapolates probable degradation mechanisms based on the chemical functionalities present and established knowledge of related nitrile-containing compounds. Detailed, theoretical experimental protocols for conducting forced degradation studies are provided to enable researchers to generate robust stability data. This guide aims to be a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of drug substances where this compound is a relevant synthetic precursor.

Introduction

This compound is a crucial chemical intermediate in organic synthesis, notably in the production of active pharmaceutical ingredients (APIs) such as phenobarbital. The purity and stability of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final drug product. Understanding its degradation pathways is critical for developing stable formulations, establishing appropriate storage conditions, and identifying potential impurities that may arise during synthesis or storage.

This guide summarizes the physicochemical properties of this compound and outlines its potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it provides detailed experimental protocols for carrying out forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability and degradation studies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | PubChem[1] |

| Molecular Weight | 173.25 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | ChemBK[2] |

| Boiling Point | Approximately 267 °C | ChemBK[2] |

| Density | Approximately 0.97 g/cm³ | ChemBK[2] |

| Solubility | Soluble in organic solvents such as ethanol, xylene, and chloroform | ChemBK[2] |

| CAS Number | 5336-57-2 | PubChem[1] |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively documented, its chemical structure allows for the prediction of several potential degradation pathways based on the reactivity of the nitrile and phenyl functional groups.

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This is considered a primary degradation pathway.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can hydrolyze to form a carboxylic acid, 2-ethyl-2-phenylbutanoic acid. An intermediate amide, 2-ethyl-2-phenylbutanamide, may also be formed.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can be saponified to the corresponding carboxylate salt, which upon acidification will yield 2-ethyl-2-phenylbutanoic acid. Similar to the acidic pathway, an amide intermediate is possible.

Oxidative Degradation

Oxidative conditions can potentially lead to the degradation of the molecule, although specific pathways are not well-defined in the literature. The benzylic position is susceptible to oxidation.

-

Potential Products: Oxidation could potentially lead to the formation of hydroperoxides or hydroxylated species on the ethyl groups or the phenyl ring. Strong oxidation may lead to ring-opening or cleavage of the alkyl chains.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. The phenyl group is a chromophore that can absorb UV light and initiate photochemical reactions.

-

Potential Reactions: Photodegradation could involve radical-mediated reactions, potentially leading to polymerization or the formation of various photoproducts. The specific products would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The exact decomposition temperature and products are not well-documented. For analogous aliphatic carboxylic acids, decarboxylation and dehydration are primary thermal degradation pathways.[3] While this molecule is a nitrile, thermal instability leading to fragmentation is a possibility.

Experimental Protocols for Forced Degradation Studies

To elucidate the stability and degradation pathways of this compound, a systematic forced degradation study should be conducted. The following protocols are based on general principles and ICH guidelines.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound. The conditions below are starting points and may need to be optimized.

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the working solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis. |

| Basic Hydrolysis | Mix the working solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | Mix the working solution with 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours, protected from light. |

| Photolytic Degradation | Expose the working solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark. |

| Thermal Degradation | Expose the solid compound and a solution of the compound to dry heat at 80°C for 24, 48, and 72 hours. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (with a suitable buffer like phosphate or acetate) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Identification of Degradants:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products.

-

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradant(s) (RT) |

| Control | 72 h | 99.8 | 0.2 | - |

| 0.1 M HCl, 60°C | 24 h | 95.2 | 4.8 | D1 (5.2 min) |

| 48 h | 90.5 | 9.5 | D1 (5.2 min) | |

| 72 h | 85.1 | 14.9 | D1 (5.2 min), D2 (6.8 min) | |

| 0.1 M NaOH, 60°C | 24 h | 92.3 | 7.7 | D1 (5.2 min) |

| 48 h | 84.6 | 15.4 | D1 (5.2 min), D2 (6.8 min) | |

| 72 h | 75.9 | 24.1 | D1 (5.2 min), D2 (6.8 min) | |

| 3% H₂O₂, RT | 72 h | 98.5 | 1.5 | D3 (8.1 min) |

| Photolytic | - | 97.2 | 2.8 | D4 (9.5 min) |

| Thermal (80°C, solid) | 72 h | 99.5 | 0.5 | - |

| Thermal (80°C, solution) | 72 h | 98.9 | 1.1 | Minor peaks |

Note: This table presents hypothetical data for illustrative purposes. RT = Retention Time.

Conclusion

While direct experimental data on the stability and degradation of this compound is scarce, a thorough understanding of its chemical structure allows for the prediction of its primary degradation pathways, with hydrolysis of the nitrile group being the most probable. The provided experimental protocols offer a robust framework for researchers to conduct forced degradation studies to confirm these pathways, identify and characterize degradation products, and develop a comprehensive stability profile. Such studies are indispensable for ensuring the quality and safety of pharmaceutical products derived from this important synthetic intermediate.

References

A Technical Guide to the Solubility of 2-Ethyl-2-phenylbutyronitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-phenylbutyronitrile (also known as α-Ethylphenylacetonitrile). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₅N[1]. It is a colorless to pale yellow liquid with a boiling point of approximately 267°C and a density of about 0.97 g/cm³[1]. This compound serves as a significant intermediate in the synthesis of various pharmaceuticals, including anticancer and hormone drugs, as well as in the fragrance industry[1]. Given its applications, understanding its solubility in various organic solvents is critical for process development, formulation, and purification.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative and Quantitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference |

| Alcohols | Ethanol | Room Temperature | Reported as Soluble | [1] |

| Aromatic Hydrocarbons | Xylene | Room Temperature | Reported as Soluble | [1] |

| Chlorinated Solvents | Chloroform | Room Temperature | Reported as Soluble | [1] |

| Other Common Solvents | Acetone | Not Available | Data Not Available | |

| Diethyl Ether | Not Available | Data Not Available | ||

| Hexane | Not Available | Data Not Available | ||

| Toluene | Not Available | Data Not Available | ||

| Methanol | Not Available | Data Not Available | ||

| Water | Not Available | Expected to be poorly soluble/insoluble |

Note: "Reported as Soluble" indicates a qualitative assessment found in the literature. Researchers are encouraged to determine quantitative values for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, this section details standard experimental methodologies. These protocols are adapted from established methods for determining the solubility of organic compounds[2][3][4].

This is the most common method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute should be visually confirmed to ensure saturation[4].

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[4].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle[5].

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

This method is simpler but may be less precise than instrumental methods, especially for moderately soluble compounds.

Procedure:

-

Follow steps 1-4 of the Equilibrium Solubility Method to obtain a filtered, saturated solution.

-

Solvent Evaporation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas[4].

-

Drying and Weighing: Once the solvent has completely evaporated, dry the dish containing the residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved. Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution[4].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is qualitatively known to be soluble in common organic solvents like ethanol, xylene, and chloroform, a significant gap exists in the literature regarding quantitative solubility data[1]. This guide provides the necessary experimental protocols for researchers to determine these critical physical properties. The provided workflow and methodologies offer a robust framework for generating reliable data essential for the effective use of this compound in research and development.

References

Enantioselective Synthesis of 2-Ethyl-2-phenylbutyronitrile: A Technical Guide to Putative Strategies

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the enantioselective synthesis of 2-Ethyl-2-phenylbutyronitrile, a chiral molecule with a quaternary stereocenter. Following a comprehensive review of the scientific literature, it is important to note that a specific, established protocol for the direct enantioselective synthesis of this compound has not been reported. However, based on well-established principles of asymmetric synthesis for the creation of quaternary stereocenters, this document outlines potential and logical strategies that could be employed to achieve this synthetic goal. The methodologies, experimental protocols, and expected outcomes presented herein are based on analogous transformations reported for similar substrates.

Introduction to the Synthetic Challenge

The primary challenge in the synthesis of this compound lies in the controlled, enantioselective introduction of two ethyl groups at the α-position of phenylacetonitrile. This transformation requires the formation of a sterically hindered quaternary carbon center with high fidelity. Two principal strategies are proposed to address this challenge:

-

Chiral Phase-Transfer Catalysis (PTC): This approach utilizes a chiral catalyst to control the stereochemical outcome of the sequential alkylation of the prochiral phenylacetonitrile anion.

-

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to the phenylacetonitrile backbone to direct the diastereoselective introduction of the ethyl groups.

Proposed Strategy 1: Chiral Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique for the alkylation of active methylene compounds. By employing a chiral, non-racemic phase-transfer catalyst, the deprotonated phenylacetonitrile can be shuttled from an aqueous basic phase to an organic phase containing the ethylating agent within a chiral ion pair. This chiral environment can induce a facial bias in the approach of the electrophile, leading to an enantiomerically enriched product.

Proposed Experimental Protocol

Reaction: Sequential C-ethylation of phenylacetonitrile using a chiral phase-transfer catalyst.

Materials:

-

Phenylacetonitrile

-

Ethyl bromide (or ethyl iodide)

-

Toluene

-

50% aqueous potassium hydroxide (KOH)

-

(S,S)-3,4,5-Trifluorophenyl-NAS bromide (as a representative chiral phase-transfer catalyst)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of phenylacetonitrile (1.0 eq) in toluene at -20 °C under an inert atmosphere (e.g., argon), add the chiral phase-transfer catalyst (0.1 eq).

-

Add 50% aqueous KOH (10.0 eq) and stir the biphasic mixture vigorously for 30 minutes.

-

Add ethyl bromide (1.2 eq) dropwise over 1 hour, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 24 hours, monitoring the progress by TLC or GC analysis.

-

Upon consumption of the starting material, add a second portion of ethyl bromide (1.5 eq).

-

Allow the reaction to warm to 0 °C and stir for an additional 48 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the aqueous layer is neutral.

-

Separate the organic layer, and extract the aqueous layer with toluene (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Hypothetical Data Presentation

The following table presents hypothetical data for the proposed chiral phase-transfer catalyzed synthesis, based on typical results for the asymmetric alkylation of related substrates.

| Catalyst | Electrophile | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Ethyl bromide | -20 to 0 | 72 | 65 | 85 |

| Cinchona alkaloid-derived catalyst | Ethyl iodide | -40 to -20 | 96 | 70 | 90 |

Visualization of the Catalytic Cycle

Proposed Strategy 2: Chiral Auxiliary-Mediated Synthesis

This strategy involves the covalent attachment of a chiral auxiliary to a derivative of phenylacetic acid. The steric and electronic properties of the auxiliary then direct the diastereoselective addition of two ethyl groups. Subsequent removal of the auxiliary reveals the enantiomerically enriched this compound. Evans' oxazolidinones are a well-established class of chiral auxiliaries for achieving high diastereoselectivity in alkylation reactions.

Proposed Experimental Protocol

Reaction: Diastereoselective diethylation of an N-acyl oxazolidinone derivative of phenylacetic acid, followed by conversion to the nitrile.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

-

Phenylacetyl chloride

-

Triethylamine

-

Lithium diisopropylamide (LDA)

-

Ethyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminum hydride (LiAlH)

-

Dess-Martin periodinane

-

Hydroxylamine hydrochloride

-

Acetic anhydride

Procedure:

-

Acylation: React phenylacetyl chloride with the chiral auxiliary in the presence of triethylamine to form the N-acyl oxazolidinone.

-

First Ethylation: Deprotonate the N-acyl oxazolidinone with LDA at -78 °C in anhydrous THF, followed by the addition of ethyl iodide to introduce the first ethyl group.

-

Second Ethylation: Repeat the deprotonation and alkylation sequence with a second equivalent of LDA and ethyl iodide to install the second ethyl group, forming the quaternary center.

-

Reductive Cleavage: Remove the chiral auxiliary by reduction with LiAlH to yield the corresponding chiral primary alcohol.

-

Oxidation: Oxidize the primary alcohol to the aldehyde using Dess-Martin periodinane.

-

Conversion to Nitrile: Convert the aldehyde to the nitrile. A common method is the formation of the oxime with hydroxylamine, followed by dehydration with a reagent such as acetic anhydride.

-

Purification and Analysis: Purify the final product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Hypothetical Data Presentation

The following table presents hypothetical data for the proposed chiral auxiliary-mediated synthesis, based on typical diastereoselectivities and yields for similar alkylations.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Final ee (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Ethyl iodide | >95:5 | 85 | >90 |

| (S)-4-benzyl-2-oxazolidinone | Ethyl bromide | >90:10 | 80 | >80 |

Visualization of the Synthetic Workflow

Conclusion

While a direct, reported method for the enantioselective synthesis of this compound is currently absent from the scientific literature, established principles of asymmetric synthesis provide a strong foundation for the development of such a process. The two strategies outlined in this guide, chiral phase-transfer catalysis and the use of a chiral auxiliary, represent the most promising avenues for achieving this goal. The experimental protocols and expected outcomes are based on analogous and well-documented transformations, providing a solid starting point for researchers and drug development professionals seeking to synthesize this chiral molecule. Further experimental investigation and optimization would be required to realize these proposed synthetic routes.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-2-phenylbutyronitrile via Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the manufacturing of various pharmaceuticals, including the anticonvulsant aminoglutethimide and the anticoagulant indobufen.[1] The synthesis is achieved through the alkylation of phenylacetonitrile with ethyl bromide using phase-transfer catalysis (PTC). This method offers high yields, excellent product purity, and a simplified reaction setup compared to traditional methods that require anhydrous conditions or expensive bases.[2][3] The protocol detailed below is based on a well-established and reliable procedure, ensuring reproducibility.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). The catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the anion) across the phase boundary into the other phase where the reaction can occur.[3][4] For the synthesis of this compound, a phase-transfer catalyst facilitates the deprotonation of phenylacetonitrile by a concentrated aqueous base (like sodium hydroxide) and the subsequent alkylation of the resulting carbanion by ethyl bromide in the organic phase. This methodology avoids the need for strong, hazardous bases like sodium amide and expensive anhydrous solvents.[5]

Reaction Mechanism and Workflow

The reaction proceeds in a two-phase system. Phenylacetonitrile resides in the organic phase, while the strong base (sodium hydroxide) is in the aqueous phase. The phase-transfer catalyst, benzyltriethylammonium chloride, exchanges its chloride anion for a hydroxide ion from the aqueous phase. This lipophilic quaternary ammonium hydroxide then moves into the organic phase, where it is a strong enough base to deprotonate the phenylacetonitrile, forming a carbanion. This carbanion then readily reacts with ethyl bromide (the alkylating agent) to form the desired product, this compound. The catalyst then returns to the aqueous phase to repeat the cycle.

Caption: Phase-transfer catalysis workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative experimental protocol for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Phenylacetonitrile | 257 g (2.20 moles) | [6] |

| Ethyl Bromide | 218 g (2.00 moles) | [6] |

| 50% Aqueous Sodium Hydroxide | 540 mL | [6] |

| Catalyst | ||

| Benzyltriethylammonium Chloride | 5.0 g (0.022 mole) | [6] |

| Reaction Conditions | ||

| Temperature | 28-35°C (during addition), then 40°C | [6] |

| Reaction Time | ~100 min (addition) + 2.5 hours (stirring) | [6] |

| Product Information | ||

| Product Yield | 225–242 g (78–84%) | [6] |

| Boiling Point | 102–104°C at 7 mm Hg | [6] |

| Refractive Index (nD25) | 1.5065–1.5066 | [6] |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials and Equipment:

-

3-liter, four-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Efficient reflux condenser

-

Cold-water bath

-

Separatory funnel

-

Vigreux column for distillation

-

Phenylacetonitrile (257 g, 2.20 moles)

-

Ethyl bromide (218 g, 2.00 moles), distilled before use[6]

-

50% aqueous sodium hydroxide solution (540 mL)

-

Benzyltriethylammonium chloride (5.0 g, 0.022 mole)[6]

-

Benzaldehyde (21.2 g, 0.200 mole), distilled before use[6]

-

Benzene (Caution: Carcinogen. Handle in a well-ventilated hood with appropriate personal protective equipment)[6]